An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine and Its Derivatives
An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine and Its Derivatives
This technical guide provides a comprehensive overview of 2,6-dipyridin-2-ylpyridine, more systematically known as 2,2':6',2''-terpyridine, and its prominent derivative, 4'-(4-pyridyl)-2,2':6',2''-terpyridine. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed insights into the synthesis, properties, and applications of these versatile compounds.
Introduction: Distinguishing Between 2,2':6',2''-Terpyridine and its 4'-Pyridyl Derivative
The nomenclature "2,6-dipyridin-2-ylpyridine" is the IUPAC-sanctioned name for the fundamental tridentate heterocyclic ligand 2,2':6',2''-terpyridine . This compound consists of a central pyridine ring substituted with two pyridin-2-yl groups at the 2 and 6 positions. It serves as a foundational building block in coordination and supramolecular chemistry.[1]
A significant and widely studied derivative is 4'-(4-pyridyl)-2,2':6',2''-terpyridine , which features an additional pyridyl group at the 4'-position of the central pyridine ring. This modification introduces another potential coordination site, expanding its applications in the formation of complex supramolecular structures and coordination polymers.[2]
This guide will address both compounds, clearly delineating their respective properties and applications to avoid ambiguity.
Physicochemical Properties
A summary of the key physicochemical properties for both 2,2':6',2''-terpyridine and 4'-(4-pyridyl)-2,2':6',2''-terpyridine is presented below.
| Property | 2,2':6',2''-Terpyridine | 4'-(4-pyridyl)-2,2':6',2''-terpyridine |
| Molecular Formula | C₁₅H₁₁N₃[1] | C₂₀H₁₄N₄ |
| Molecular Weight | 233.27 g/mol [1] | 310.36 g/mol |
| CAS Number | 1148-79-4[1] | 112881-51-3 |
| Appearance | Cream to yellow to brown crystalline powder | Off-white solid |
| Melting Point | 89-91 °C | Not specified |
| Boiling Point | 370 °C | Not specified |
| Solubility | Soluble in dioxane (0.1 g/mL, clear) | Not specified |
Synthesis Protocols
The synthesis of terpyridine and its derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Synthesis of 2,2':6',2''-Terpyridine
A common route for the synthesis of unsubstituted 2,2':6',2''-terpyridine involves a multi-step process starting from 2-acetylpyridine.[3]
Experimental Protocol: Synthesis of 2,2':6',2''-Terpyridine via a Thio-functionalized Intermediate
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Step 1: Synthesis of 3,3-Bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one
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To a stirred solution of potassium tert-butoxide (96.5 g, 0.86 mol) in dry tetrahydrofuran (1000 mL) under a nitrogen atmosphere, add freshly distilled 2-acetylpyridine (50.0 g, 0.41 mol) dropwise over 5-10 minutes.
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Add carbon disulfide (32.7 g, 0.43 mol) to the resulting mixture over 30-35 minutes.
-
Follow with the addition of methyl iodide (122.1 g, 0.86 mol) over 1 hour.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Pour the mixture into 2 L of iced water and allow it to stand for 4 hours.
-
Collect the precipitated solid by filtration and air-dry to yield the product.
-
-
Step 2: Synthesis of 4'-(Methylthio)-2,2':6',2''-terpyridine
-
In a nitrogen-flushed flask, dissolve potassium tert-butoxide (22.4 g, 0.20 mol) in anhydrous tetrahydrofuran (500 mL).
-
Add freshly distilled 2-acetylpyridine (12.1 g, 0.10 mol) and stir for 10 minutes.
-
Add 3,3-bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one (22.5 g, 0.1 mol).
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Stir the mixture for 12 hours at room temperature.
-
Add ammonium acetate (77 g, 1.0 mol) and glacial acetic acid (250 mL).
-
Remove the tetrahydrofuran by distillation.
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Purify the crude product by recrystallization from ethanol.
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-
Step 3: Synthesis of 2,2':6',2''-Terpyridine
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In a nitrogen-flushed flask, create a heterogeneous mixture of 4'-(methylthio)-2,2':6',2''-terpyridine (5.0 g, 0.018 mol), finely ground nickel chloride hexahydrate (42.8 g, 0.180 mol), and ethanol (300 mL).
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Cool the mixture in an ice bath.
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Slowly add sodium borohydride (13.6 g, 0.36 mol) in small portions.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add 250 mL of 15 M ammonium hydroxide and stir for 12 hours.
-
Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2,2':6',2''-terpyridine.
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Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine
The introduction of a substituent at the 4'-position is commonly achieved using the Kröhnke reaction or palladium-catalyzed cross-coupling reactions.[4]
Experimental Protocol: Kröhnke-type Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine [5]
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Step 1: Synthesis of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione
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Dissolve 2-acetylpyridine (8.4 mL) and 4-pyridinecarboxaldehyde (3.0 mL) in ethanol (35 mL).
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Add a solution of sodium hydroxide (2.0 g) in water (25 mL).
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Stir the mixture for 1 hour at room temperature.
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Add 30 mL of water to precipitate the product.
-
Collect the precipitate by filtration, wash with water and cold ethanol, and dry.
-
-
Step 2: Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine
-
Heat a solution of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione (0.40 g) and ammonium acetate (5.0 g) in ethanol (50 mL) to reflux for 2 hours.
-
Allow the solution to cool and add 50 mL of water to precipitate the product.
-
Recrystallize the product from a small amount of ethanol.
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Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 4'-Functionalization [4]
A general procedure for the Suzuki-Miyaura coupling to introduce a 4-pyridyl group onto a pre-existing 4'-halo-terpyridine core is as follows:
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In a reaction vessel, combine 4'-bromo-2,2':6',2''-terpyridine, pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Coordination Chemistry and Applications
Both 2,2':6',2''-terpyridine and its 4'-pyridyl derivative are renowned for their ability to act as tridentate ligands, readily forming stable complexes with a wide range of transition metal ions.[6][7]
These metal complexes exhibit a diverse array of applications stemming from their unique electronic, photophysical, and catalytic properties.
Catalysis
Terpyridine-metal complexes are effective catalysts for a variety of organic transformations. For instance, iron-terpyridine complexes are well-known for their catalytic activity in cross-coupling reactions.[6] Cobalt-terpyridine complexes have been developed as efficient precatalysts for the hydroboration of ketones, aldehydes, and imines.[8]
Supramolecular Chemistry and Materials Science
The rigid and planar structure of the terpyridine ligand, combined with its strong metal-binding affinity, makes it an excellent building block for the construction of well-defined supramolecular architectures.[8] The 4'-(4-pyridyl) derivative is particularly useful in this regard, as the pendant pyridyl group can coordinate to another metal center, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[2][4] These materials have potential applications in gas storage, separation, and sensing.
Photophysics and Organic Electronics
Ruthenium(II) and other heavy metal complexes of terpyridine and its derivatives often exhibit interesting photophysical properties, including luminescence.[9] This has led to their investigation for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells.[2]
Spectroscopic and Structural Characterization
The characterization of terpyridine ligands and their metal complexes relies on a suite of spectroscopic and analytical techniques.
| Technique | 2,2':6',2''-Terpyridine | [M(terpyridine)n]Xm Complex |
| ¹H NMR (CDCl₃) | δ: 7.33 (ddd, 2H), 7.86 (dt, 2H), 7.96 (t, 1H), 8.45 (d, 2H), 8.62 (d, 2H), 8.71 (dm, 2H)[3] | Shifts depend on the metal and its oxidation state. Paramagnetic metals can lead to significant broadening and shifting of signals.[10] |
| ¹³C NMR | Characteristic aromatic signals. | Coordination to a metal center typically results in a downfield shift of the carbon signals. |
| FT-IR (cm⁻¹) | Pyridyl ring vibrations (e.g., C=N and C=C stretching) around 1422-1478.[11] | Shifts in pyridyl ring vibrations upon coordination.[11] |
| UV-Vis Spectroscopy | Intense π-π* transitions in the UV region. | Ligand-centered transitions and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region.[12] |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Peaks corresponding to the intact complex cation and/or fragments. |
| X-ray Crystallography | Provides precise bond lengths and angles of the molecule. | Determines the coordination geometry around the metal center, bond lengths, and angles within the complex, as well as intermolecular interactions.[12] |
Selected Bond Lengths and Angles for a Coordinated Terpyridine Ligand:
Data from X-ray crystallographic studies of metal complexes provide insights into the structural changes upon coordination. For example, in a gallium(III) complex, the Ga-N bond lengths to the central and peripheral nitrogen atoms of the terpyridine ligand are different, reflecting the chelate effect.[11]
Potential in Drug Development
The ability of terpyridine and its derivatives to chelate metal ions is also of interest in medicinal chemistry. Some metal complexes of terpyridines have been investigated for their potential as therapeutic agents, exhibiting anticancer, antibacterial, and antifungal activities.[10][13] The mechanism of action is often related to the ability of these compounds to interact with biomolecules such as DNA and proteins.
Conclusion
2,2':6',2''-Terpyridine and its 4'-pyridyl derivative are versatile and highly valuable ligands in modern chemistry. Their straightforward synthesis, robust metal-coordinating ability, and the unique properties of their resulting metal complexes have led to a wide range of applications in catalysis, materials science, and medicine. This guide has provided a detailed overview of their synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field. The continued exploration of these compounds is expected to lead to further advancements in various scientific and technological domains.
References
- 1. 2,2':6',2''-Terpyridine | C15H11N3 | CID 70848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 | Benchchem [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 7. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry | CoLab [colab.ws]
- 9. irphouse.com [irphouse.com]
- 10. Synthesis, characterization, crystal structure, and biological studies of two new Cd (II) complexes with 4'-(4-chlorophenyl)-2,2' :6',2"-terpyridine (Clphtpy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electronic Spectroscopy of Chloro(terpyridine)platinum(II) [authors.library.caltech.edu]
- 13. rjptonline.org [rjptonline.org]
